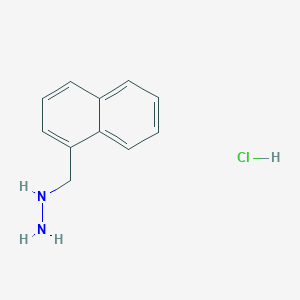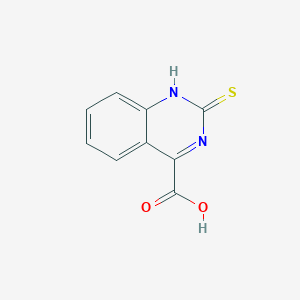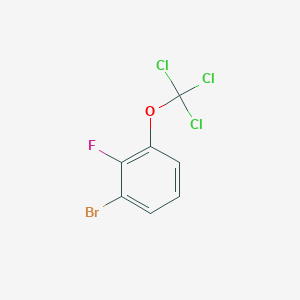
1-Bromo-2-fluoro-3-(trichloromethoxy)benzene
Vue d'ensemble
Description
1-Bromo-2-fluoro-3-(trichloromethoxy)benzene, also known as 1-BTFB, is an important organic compound that is widely used in a variety of scientific fields. This compound is used in the synthesis of various compounds, as a reagent in a variety of reactions, and as a catalyst in biochemical and physiological processes.
Mécanisme D'action
1-Bromo-2-fluoro-3-(trichloromethoxy)benzene is a powerful nucleophile and is capable of forming covalent bonds with a variety of substrates. The mechanism of action involves the nucleophilic attack of the 1-Bromo-2-fluoro-3-(trichloromethoxy)benzene molecule on the substrate, followed by a proton transfer and the formation of a new covalent bond.
Biochemical and Physiological Effects
1-Bromo-2-fluoro-3-(trichloromethoxy)benzene has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, and to reduce the activity of certain enzymes. Additionally, it has been shown to increase the activity of certain enzymes, such as those involved in the synthesis of amino acids and proteins.
Avantages Et Limitations Des Expériences En Laboratoire
1-Bromo-2-fluoro-3-(trichloromethoxy)benzene has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is relatively stable and non-toxic. Additionally, it is highly soluble in a variety of solvents and can be used in a wide range of reactions. However, 1-Bromo-2-fluoro-3-(trichloromethoxy)benzene is also limited in its use in laboratory experiments, as it cannot be used in reactions involving highly reactive substrates, such as organometallic compounds.
Orientations Futures
1-Bromo-2-fluoro-3-(trichloromethoxy)benzene has a variety of potential future applications. It could be used in the synthesis of new pharmaceuticals, pesticides, and dyes. Additionally, it could be used in the synthesis of polymers and in the preparation of materials for use in nanotechnology. Furthermore, it could be used as a catalyst in biochemical and physiological processes, such as the synthesis of amino acids and proteins. Finally, it could be used as a reagent in a variety of reactions, such as the synthesis of organometallic compounds.
Applications De Recherche Scientifique
1-Bromo-2-fluoro-3-(trichloromethoxy)benzene is widely used in a variety of scientific research applications. It is used as a reagent in the synthesis of a variety of compounds, such as pharmaceuticals, pesticides, and dyes. It is also used as a catalyst in biochemical and physiological processes, such as the synthesis of amino acids and proteins. Additionally, 1-Bromo-2-fluoro-3-(trichloromethoxy)benzene is used in the synthesis of polymers and in the preparation of materials for use in nanotechnology.
Propriétés
IUPAC Name |
1-bromo-2-fluoro-3-(trichloromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl3FO/c8-4-2-1-3-5(6(4)12)13-7(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCHOPCECFMUSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)OC(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl3FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-fluoro-3-(trichloromethoxy)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



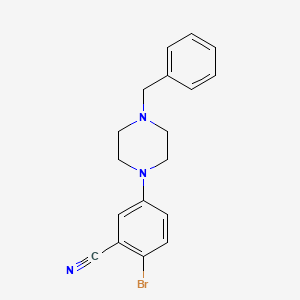
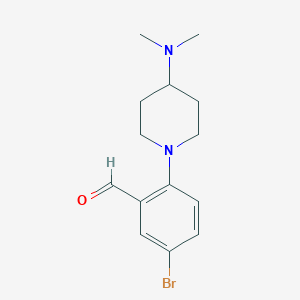


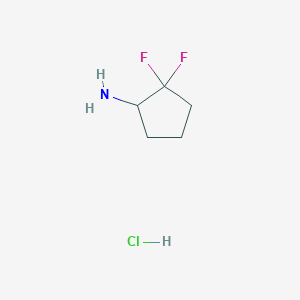
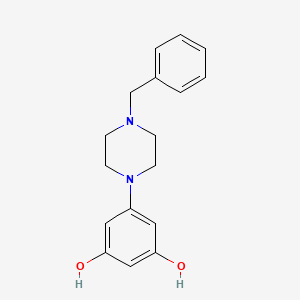
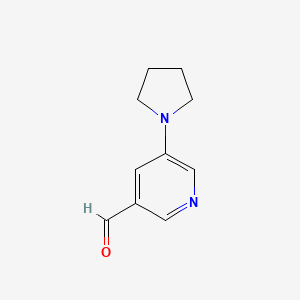


![5-{[(2-Fluoro-4-methylphenyl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B1402077.png)
